3alpha,5beta-Tetrahydronorgestrel
Description
Significance of Norgestrel (B7790687) and its Metabolic Transformations in Steroid Biochemistry
The study of norgestrel's metabolism provides valuable insights into the broader principles of how synthetic steroids are processed within the human body. The stereoselective nature of these transformations, where different isomers are metabolized via distinct pathways, underscores the intricate relationship between a molecule's three-dimensional structure and its biological processing. nih.gov
Overview of Dihydro- and Tetrahydro- Metabolites in Steroid Metabolism
A fundamental aspect of steroid metabolism is the reduction of the A-ring, the first ring in the characteristic four-ring steroid nucleus. nih.govlibretexts.org This process typically involves two key enzymatic steps: the reduction of the Δ4-double bond (between carbons 4 and 5) and the subsequent reduction of the 3-keto group to a hydroxyl group. nih.gov The initial reduction of the double bond results in the formation of dihydro-metabolites. nih.govnih.gov Depending on the orientation of the hydrogen atom added at position 5, two different stereoisomers can be formed: 5α-dihydro and 5β-dihydro metabolites. nih.govbritannica.com
Further reduction of the 3-keto group in these dihydro-metabolites leads to the formation of tetrahydro-metabolites. nih.gov This reduction can also result in two different stereoisomers at the C-3 position, designated as 3α-hydroxy and 3β-hydroxy. nih.gov Consequently, the combination of these reduction steps can produce four possible tetrahydro-metabolites for a given steroid: 3α,5α-tetrahydro, 3β,5α-tetrahydro, 3α,5β-tetrahydro, and 3β,5β-tetrahydro. nih.gov These dihydro- and tetrahydro-metabolites are generally more water-soluble than the parent steroid, facilitating their conjugation and excretion. nih.gov
Importance of Stereochemical Configuration in Metabolic Pathways
The stereochemical configuration of a steroid molecule is a critical determinant of its interaction with enzymes and receptors, and thus dictates its metabolic pathway and biological activity. nih.govnumberanalytics.com The three-dimensional arrangement of atoms, particularly at chiral centers, influences the "fit" of the steroid into the active site of metabolic enzymes. nih.gov This specificity is evident in the metabolism of norgestrel, where the d- and l-enantiomers undergo different primary metabolic transformations. nih.gov
The stereochemistry of the A/B ring junction (cis or trans) and the orientation of hydroxyl groups (α or β) in the metabolites significantly impact their biological properties. britannica.comresearchgate.net For instance, the 5α-reduction of some progestins has been shown to result in a significant decrease in their progestational and androgenic potencies, and in some cases, even confer antagonistic properties. nih.gov Conversely, the stereochemistry of metabolites can also lead to the retention or even enhancement of certain hormonal activities. nih.gov Therefore, a thorough understanding of the stereochemical outcomes of metabolic reactions is essential for a complete picture of a steroid's effects.
Contextualizing 3alpha,5beta-Tetrahydronorgestrel as a Key Metabolite
Within the complex metabolic network of norgestrel, this compound emerges as a significant metabolite. Specifically, it is a major urinary metabolite following the administration of d-norgestrel (levonorgestrel). invivochem.cn Its formation involves the reduction of the A-ring of levonorgestrel (B1675169), resulting in a cis-fused A/B ring junction (5β configuration) and an axial hydroxyl group at the C-3 position (3α configuration). nih.govpharmgkb.org
The presence of significant amounts of this compound in plasma and its excretion in urine highlight the importance of the 5β-reduction pathway in the metabolism of the biologically active component of norgestrel. nih.govpharmgkb.org The characterization of this and other metabolites is crucial for understanding the complete pharmacokinetic and pharmacodynamic profile of norgestrel.
Research Findings on Norgestrel Metabolism
The biotransformation of norgestrel is a stereoselective process, with different pathways for its enantiomers. Research has identified several key metabolites, with their formation being dependent on the specific isomer administered.
| Norgestrel Isomer | Primary Metabolic Pathway | Major Metabolites | Significance |
| d-Norgestrel (Levonorgestrel) | A-ring reduction | 3α,5β-Tetrahydronorgestrel | Major urinary metabolite, indicating a significant metabolic route. invivochem.cnpharmgkb.org |
| l-Norgestrel | 16β-hydroxylation | 16β-hydroxynorgestrel | A primary transformation for the biologically less active isomer. nih.gov |
Studies have also investigated the relative binding affinities of norgestrel and its metabolites to various steroid receptors. This information is critical for understanding the potential hormonal activity of the metabolic products.
| Compound | Progesterone (B1679170) Receptor (PR) Affinity (%) | Androgen Receptor (AR) Affinity (%) |
| Levonorgestrel | 150–162 | 34a, 45 |
| 5α-Dihydrolevonorgestrel | 50 | 38a |
| 3α,5α-Tetrahydrolevonorgestrel | Inactive | Inactive |
| 3α,5β-Tetrahydronorgestrel | Inactive | Inactive |
| Reference ligands (100%) were promegestone (B1679184) for the PR and metribolone for the AR. iiab.me |
The data indicates that while levonorgestrel and its 5α-dihydro metabolite retain significant binding affinity for the progesterone and androgen receptors, further reduction to the tetrahydro-metabolites, including this compound, leads to a loss of this activity. iiab.medrugbank.com
Structure
3D Structure
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVTSMKEGKAHY-UJCQGIJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858459 | |
| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19351-16-7 | |
| Record name | 3alpha,5beta-Tetrahydronorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3.ALPHA.,5.BETA.-TETRAHYDRONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XXV841P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Biogenesis and Enzymatic Pathways of 3alpha,5beta Tetrahydronorgestrel
Precursor Substrate Utilization in Endogenous and Exogenous Systems
The primary precursor for the formation of 3alpha,5beta-Tetrahydronorgestrel is Levonorgestrel (B1675169), a second-generation synthetic progestogen. Levonorgestrel itself is the biologically active enantiomer of the racemic mixture Norgestrel (B7790687). Following administration, Levonorgestrel undergoes extensive metabolism, primarily in the liver.
The metabolic pathways for Levonorgestrel are complex and involve reduction, hydroxylation, and conjugation. nih.govwikipedia.org The formation of this compound is a result of the reduction of the A-ring of the Levonorgestrel molecule. nih.gov This reductive process is a major pathway in its metabolism. High levels of both conjugated and unconjugated 3α, 5β-tetrahydrolevonorgestrel have been identified in plasma following Levonorgestrel administration, indicating that this is a significant metabolic route. nih.govdrugbank.com
A-Ring Reduction Mechanisms: Formation of 3alpha,5beta Configuration
The conversion of Levonorgestrel to this compound involves the saturation of the A-ring through a series of enzymatic reactions. This process results in the specific 3-alpha, 5-beta stereochemical configuration.
Enzymatic Catalysis of 4,5-Double Bond Reduction
The initial step in the A-ring reduction is the saturation of the double bond between carbons 4 and 5. This reaction is catalyzed by steroid 5-reductase enzymes. Specifically, the formation of the 5-beta configuration is mediated by the enzyme steroid 5beta-reductase (AKR1D1). nih.gov This enzyme facilitates the addition of a hydride ion to the alpha-face of the steroid nucleus and a proton to the beta-face, resulting in a cis-junction between the A and B rings, characteristic of 5-beta reduced steroids. nih.gov
Stereoselective Nature of Enzymatic Hydroxylation at C3
Following the reduction of the 4,5-double bond, the 3-keto group is then reduced to a hydroxyl group. The formation of the 3-alpha configuration is a stereoselective process catalyzed by 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). These enzymes belong to the aldo-keto reductase (AKR) superfamily. The stereospecificity of these enzymes ensures that the hydrogen is added to a specific face of the 3-keto group, resulting in the hydroxyl group being oriented in the alpha position.
Role of Specific Reductase Enzymes (e.g., 5beta-reductases, 3alpha-hydroxysteroid dehydrogenases)
The formation of this compound is dependent on the sequential action of 5beta-reductase and 3alpha-hydroxysteroid dehydrogenase.
5beta-reductase (AKR1D1): This enzyme is crucial for the initial reduction of the Δ4-3-ketosteroid structure of Levonorgestrel to produce 5beta-dihydrolevonorgestrel. nih.gov
3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs): Members of the AKR1C subfamily, such as AKR1C1 and AKR1C2, are responsible for the subsequent reduction of the 3-keto group to a 3alpha-hydroxyl group. theadl.com These enzymes work in concert with 5-reductases to determine the final structure of the steroid metabolite. nih.gov
The interplay of these enzymes is fundamental in steroid hormone metabolism, controlling the levels of active and inactive hormones. theadl.comnih.gov
Interactive Table: Key Enzymes in this compound Formation
| Enzyme Family | Specific Enzyme (Example) | Substrate | Product | Metabolic Step |
|---|---|---|---|---|
| Steroid 5-Reductase | 5beta-reductase (AKR1D1) | Levonorgestrel | 5beta-dihydrolevonorgestrel | Reduction of 4,5-double bond |
| Aldo-Keto Reductase | 3alpha-HSD (AKR1C1/AKR1C2) | 5beta-dihydrolevonorgestrel | This compound | Reduction of 3-keto group |
Isomeric Metabolic Interconversions and Epimerization Processes
In addition to the formation of this compound, other stereoisomers are also produced during Levonorgestrel metabolism, such as 3alpha,5alpha-tetrahydrolevonorgestrel. nih.govdrugbank.com The formation of the 5-alpha isomer is catalyzed by 5alpha-reductase enzymes. wikipedia.org While the formation of these different isomers is determined by the stereospecificity of the respective reductases, the potential for interconversion or epimerization between these metabolites is a consideration in steroid metabolism. Oxidative 3alpha-HSD isoforms can convert 3alpha-androstanediol back to 5alpha-dihydrotestosterone, demonstrating that these reductive steps are not always terminal. nih.gov However, specific research on the epimerization of this compound back to an intermediate or its conversion to another isomer is not extensively detailed in the provided search results.
Biotransformation in Diverse Biological Systems (e.g., Microsomal Preparations, Microalgae)
The biotransformation of norgestrel, the parent compound of this compound, occurs across a variety of biological systems, from mammalian tissues to microorganisms. The metabolic pathways, particularly reduction and oxidation, are fundamental to this process.
In mammalian systems, the liver is a primary site of metabolism. Studies using microsomal fractions from rabbit liver have demonstrated the biotransformation of norgestrel isomers. nih.gov The metabolism of the biologically active l-norgestrel was found to be more rapid than that of the inactive d-norgestrel, which was primarily due to the more efficient conversion of l-norgestrel to ring-A reduced metabolites. nih.gov In human uterine tissues, including the endometrium and myometrium, norgestrel is metabolized in vitro to this compound (also referred to as 3alpha-hydroxy-5beta H-tetrahydronorgestrel) and its 3beta isomer. nih.gov The cytosol subcellular fraction showed the highest conversion rate, with this compound being the principal metabolite formed. nih.gov This suggests the presence of 3-ketosteroid reductase enzymes in these tissues that are responsible for the reduction of the A-ring of norgestrel. nih.gov
In non-mammalian systems, such as freshwater microalgae, norgestrel also undergoes significant biotransformation. The microalgae Scenedesmus obliquus and Chlorella pyrenoidosa have been shown to transform norgestrel primarily through pathways of reduction, oxidation, and hydroxylation. nih.govresearchgate.net While these organisms are efficient at metabolizing norgestrel, the identified transformation products in one study were 4,5-dihydronorgestrel and 6,7-dehydronorgestrel, rather than tetrahydronorgestrel metabolites. nih.govresearchgate.net This indicates that while the fundamental enzymatic capabilities for steroid modification exist, the specific resulting products can differ significantly from those observed in mammalian systems.
The following table summarizes the biotransformation of norgestrel in these diverse systems.
| Biological System | Parent Compound | Key Metabolic Pathways | Identified Metabolites | Reference |
| Rabbit Liver Microsomes | l-norgestrel, d-norgestrel | Ring-A Reduction, Hydroxylation | Ring-A reduced metabolites, Hydroxylated metabolites | nih.gov |
| Human Endometrium & Myometrium | Norgestrel | Ring-A Reduction | This compound , 3beta,5beta-Tetrahydronorgestrel | nih.gov |
| Microalgae (S. obliquus) | Norgestrel | Reduction, Dehydrogenation | 4,5-Dihydronorgestrel, 6,7-Dehydronorgestrel | nih.gov |
| Microalgae (C. pyrenoidosa) | Norgestrel | Reduction, Dehydrogenation | 4,5-Dihydronorgestrel, 6,7-Dehydronorgestrel | nih.gov |
Species-Specific Differences in Metabolic Profiling (mechanistic, not clinical)
Significant species-specific differences exist in the metabolic profiling of norgestrel, particularly concerning the stereoselectivity of the enzymes involved in its biotransformation. These mechanistic distinctions lead to different metabolic fates for the d- and l-isomers of norgestrel.
In humans, following the administration of d-norgestrel, this compound was identified as the major urinary metabolite. nih.gov The metabolism of norgestrel in human uterine tissue also shows that this compound is the main product formed from the parent compound. nih.gov This points to the prevalence and activity of 5beta-reductase and 3alpha-hydroxysteroid dehydrogenase enzymes in human metabolic pathways for this steroid.
In contrast, in vitro studies with rabbit liver tissue reveal a different metabolic preference. Rabbit liver enzymes metabolize l-norgestrel (the biologically active isomer) more rapidly than d-norgestrel. nih.gov The primary reaction is the formation of tetrahydrosteroids, indicating a high capacity for ring-A reduction of the l-isomer. nih.gov This stereoselective difference suggests that the rabbit's hepatic enzymes have a higher affinity for l-norgestrel as a substrate for reduction compared to the d-isomer.
Studies in the African Green Monkey also highlight species differences. The comparative metabolism of dl-, d-, and l-norgestrel was investigated in this species, indicating that metabolic profiling is a key area of differentiation among primates. researchgate.net
These variations underscore the importance of considering species-specific enzymatic machinery when studying steroid metabolism. The preference for the reduction of different stereoisomers and the resulting primary metabolites can vary substantially between species like humans and rabbits.
The table below outlines the key mechanistic differences in norgestrel metabolism between species.
| Species | Biological System | Isomer Preference / Key Feature | Major Ring-A Reduced Metabolite | Reference |
| Human | In vivo (urinary excretion) | Metabolism of d-norgestrel | This compound | nih.gov |
| Human | Endometrium & Myometrium (in vitro) | Formation from racemic norgestrel | This compound | nih.gov |
| Rabbit | Liver Tissue (in vitro) | More rapid metabolism of l-norgestrel compared to d-norgestrel | Tetrahydrosteroids (from l-norgestrel) | nih.gov |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques for Isomer Resolution
Chromatography is fundamental to the analysis of 3alpha,5beta-Tetrahydronorgestrel, providing the necessary separation from its parent compound and other metabolic byproducts. The choice of technique is dictated by the complexity of the sample matrix and the required sensitivity and resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of steroid metabolites. thermofisher.com For compounds like this compound, which are not inherently volatile, a chemical derivatization step is typically required prior to analysis. This process involves converting the polar hydroxyl groups into more volatile silyl (B83357) ethers, for example, which enhances thermal stability and chromatographic performance.
The separation is achieved on a capillary column, where compounds elute based on their boiling points and interaction with the stationary phase. The time it takes for a compound to pass through the column to the detector is known as the retention time, a key parameter for identification. innovatechlabs.com Following separation, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for the compound. GC-MS is widely used for its high sensitivity and the ability to provide detailed structural information, making it suitable for identifying and quantifying specific metabolites in complex biological samples. cmbr-journal.com
| Parameter | Description | Relevance to this compound Analysis |
| Derivatization | Chemical modification (e.g., silylation) to increase volatility and thermal stability. | Essential for preparing steroid metabolites for GC analysis. |
| Column | Typically a fused-silica capillary column with a specific stationary phase. | The choice of column affects the resolution and separation of isomers. |
| Retention Time | The time taken for a compound to elute from the GC column. innovatechlabs.com | A characteristic value used for the initial identification of the analyte. |
| Mass Spectrum | A pattern of mass fragments generated by the mass spectrometer. | Provides a unique fingerprint for structural confirmation of the metabolite. |
Thin-Layer Chromatography (TLC) for Initial Separations
Thin-Layer Chromatography (TLC) serves as a valuable and cost-effective method for the initial separation and qualitative analysis of steroids and their metabolites. bioline.org.brbioline.org.br This technique involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. A solvent system, the mobile phase, then moves up the plate via capillary action, separating the sample's components based on their differing affinities for the stationary and mobile phases. psu.edu
While not as quantitative or resolute as GC-MS or LC-MS, TLC is highly effective for preliminary screening, sample cleanup, and purification of metabolites prior to analysis by more sophisticated methods. bioline.org.brpsu.edu Different solvent systems can be employed to optimize the separation of various steroids, and visualization can be achieved by spraying the plate with reagents that react to produce colored or fluorescent spots. psu.edu
Spectroscopic Techniques for Structural Elucidation
While chromatography separates metabolites, spectroscopy is essential for their definitive structural identification, particularly for determining the precise stereochemistry that defines compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of a molecule's three-dimensional structure, including the relative and absolute stereochemistry of its chiral centers. For this compound, NMR is crucial for confirming the '3-alpha' and '5-beta' configuration of the steroid nucleus.
The analysis relies on measuring the chemical shifts and coupling constants of the hydrogen atoms (¹H NMR). The spatial orientation of these atoms influences their magnetic environment, resulting in a unique NMR spectrum. Advanced techniques, such as ultra-high-resolution NMR, can resolve severe signal overlap, which is common in complex molecules like steroids. nih.gov By comparing the observed NMR data with that of known reference compounds or through detailed analysis of 2D NMR experiments (like COSY and NOESY), the precise stereochemical arrangement can be assigned. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) plays a critical role in modern metabolite identification. nih.govthermofisher.com Unlike standard mass spectrometry, HRMS instruments (such as Orbitrap or time-of-flight analyzers) provide extremely accurate mass measurements, typically to within a few parts per million. thermofisher.commdpi.com This precision allows for the confident determination of a metabolite's elemental composition from its measured mass.
When analyzing metabolites of norgestrel (B7790687), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. By comparing the accurate mass of a potential metabolite with that of the parent drug, analysts can identify the specific metabolic transformation that has occurred (e.g., hydroxylation, reduction). mdpi.com This capability, especially when combined with LC separation and tandem MS (LC-HRMS/MS), is a cornerstone of drug metabolism studies, enabling the detection and structural characterization of both expected and novel metabolites. ijpras.comnih.gov The use of intelligent data acquisition strategies further enhances the ability to trigger fragmentation scans for low-abundance metabolites, ensuring comprehensive profiling. thermofisher.com
Application of Isotope-Labeled Analogs (e.g., Deuterated this compound) in Analytical Standards
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in complex matrices where the analyte of interest may be present at trace levels. nih.govnih.gov Isotope dilution mass spectrometry (IDMS) is a powerful technique that employs isotopically enriched analogs of the target analyte to enhance the accuracy and precision of quantification. epa.govepa.govnih.gov For this compound, a deuterated version, such as this compound-d₃, serves as an ideal internal standard.
The fundamental principle behind using a deuterated analog is that it is chemically identical to the unlabeled analyte, meaning it will behave in the same manner during sample extraction, cleanup, and chromatographic separation. umsl.edu However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the native analyte by a mass spectrometer. This co-elution and differential detection allow for the correction of matrix effects and variations in analytical recovery, which are significant challenges in complex sample analysis. epa.gov
The synthesis of a deuterated standard like this compound-d₃ typically involves introducing deuterium atoms at positions that are not susceptible to exchange during the analytical process. nih.govmdpi.com This can be achieved through various synthetic organic chemistry routes, for example, by using deuterated reagents like deuterated sodium borohydride (B1222165) during a reduction step in the synthesis pathway. mdpi.com The final deuterated product is then rigorously purified and characterized to ensure its chemical and isotopic purity.
In a typical analytical workflow, a known amount of the deuterated internal standard is spiked into the sample at the very beginning of the preparation procedure. The sample then undergoes extraction, and the extract is analyzed by an instrument such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the native analyte and the deuterated internal standard. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both, the concentration of this compound in the original sample can be determined with high accuracy. nih.gov
Development and Validation of Quantitative Analytical Methods for Biological Matrices (excluding human/animal fluid quantification for clinical purposes)
The development and validation of quantitative analytical methods are critical for obtaining reliable data on the presence and concentration of this compound in non-clinical biological matrices, such as environmental samples like wastewater, surface water, and soil. umweltbundesamt.denih.govumweltbundesamt.demerckmillipore.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and powerful technique for this purpose due to its high selectivity and sensitivity. mdpi.commdpi.comlcms.cz
A typical method development and validation process for this compound in an environmental matrix would involve the following key steps:
Sample Preparation: The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. For water samples, solid-phase extraction (SPE) is a widely used technique. nih.govnih.gov For solid matrices like soil, techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) followed by a cleanup step are common. merckmillipore.com
Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other compounds in the extract before it enters the mass spectrometer. A C18 reversed-phase column is often suitable for steroid analysis.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for detection. This involves selecting a specific precursor ion for this compound and then monitoring for one or more specific product ions generated through collision-induced dissociation. This provides a high degree of specificity.
Method Validation: A comprehensive validation is performed to ensure the method is fit for its intended purpose. ut.ee Key validation parameters are assessed according to established guidelines.
The table below summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a steroid-like compound in an environmental matrix.
| Validation Parameter | Typical Performance Criteria | Description |
| Linearity | r² > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |
| Limit of Detection (LOD) | Analyte- and matrix-dependent (e.g., ng/L for water) | The lowest concentration of an analyte in a sample that can be reliably detected. |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent (e.g., ng/L for water) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy/Recovery | 70-120% | The closeness of the test results obtained by the method to the true value. Often assessed by spiking the matrix with a known concentration of the analyte. |
| Precision (Repeatability & Reproducibility) | RSD < 15-20% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Matrix Effect | Within an acceptable range (e.g., 80-120%) | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
The following table provides hypothetical yet representative data from a validation study for the quantification of this compound in wastewater effluent using LC-MS/MS with a deuterated internal standard.
| Parameter | Result |
| Linear Range | 0.5 - 100 ng/L |
| Correlation Coefficient (r²) | 0.998 |
| LOD | 0.15 ng/L |
| LOQ | 0.5 ng/L |
| Mean Recovery (at 3 concentration levels) | 95.7% |
| Intra-day Precision (RSD) | 6.2% |
| Inter-day Precision (RSD) | 9.8% |
| Matrix Effect | 91.3% |
These validation data would demonstrate that the developed method is sensitive, accurate, precise, and suitable for the routine analysis of this compound in complex environmental samples like wastewater. rsc.orgmdpi.com
Comparative Metabolomics and Stereoisomeric Profiling of Norgestrel Biotransformation
Identification of Co-Occurring Norgestrel (B7790687) Metabolites (e.g., 3beta,5beta-Tetrahydronorgestrel, Hydroxylated Metabolites)
The metabolism of norgestrel results in a variety of metabolites, primarily formed through reduction and hydroxylation reactions. A significant metabolite is 3alpha,5beta-Tetrahydronorgestrel , which is a product of the reduction of the A-ring of the steroid nucleus. Alongside this compound, its stereoisomer, 3beta,5beta-Tetrahydronorgestrel , has also been identified as a urinary metabolite. preprints.org
In addition to the reduced forms, a range of hydroxylated metabolites are also produced. These include compounds hydroxylated at various positions on the steroid molecule. Notably, 16-hydroxylated metabolites are prominent, with both 16alpha-hydroxynorgestrel and 16beta-hydroxynorgestrel being identified. preprints.org A hydroxylated tetrahydro metabolite, 16-hydroxytetrahydronorgestrel , has also been detected. preprints.org Other sites of hydroxylation include the C-1, C-2, and C-6 positions, leading to metabolites such as 1-hydroxynorgestrel , 2alpha-hydroxynorgestrel , and 6-hydroxynorgestrel . D-homoannulation, a ring expansion reaction, also contributes to the diversity of norgestrel metabolites.
It is important to note that some metabolites, particularly phenolic derivatives, may be formed as artifacts during analytical procedures under alkaline conditions. mdpi.com
Quantitative Ratios of Different Metabolites and Isomers in Enzymatic Reactions
The relative abundance of norgestrel metabolites is influenced by the specific enzymatic reactions involved and the stereochemistry of the substrate. In vitro studies using liver microsomes provide insight into the quantitative aspects of norgestrel biotransformation.
For instance, after a 30-minute incubation of d-norgestrel and l-norgestrel with rabbit liver microsomes, approximately 40% of each isomer was converted into hydroxylated metabolites. preprints.org In studies with human liver microsomes, the metabolism of norgestimate (B1679921) (a prodrug of norgestrel) in the presence of NADPH for 5 hours resulted in 10.0 ± 2.3% of the steroid being identified as norgestrel, with 39.3 ± 20.5% as 17-deacetyl norgestimate and 15.5 ± 8.9% as other uncharacterized metabolites. mdpi.com
The table below summarizes the distribution of norgestimate and its metabolites in an in vitro study using human liver microsomes.
| Compound | Percentage of Steroid Present (Mean ± SD) |
|---|---|
| Norgestimate | 30.5 ± 14.6% |
| 17-deacetyl norgestimate | 39.3 ± 20.5% |
| Norgestrel | 10.0 ± 2.3% |
| 3-keto norgestimate | <2% |
| Uncharacterized metabolites | 15.5 ± 8.9% |
Data from a 5-hour incubation of norgestimate with human liver microsomes in the presence of NADPH.
Stereoselective Metabolism of Norgestrel Enantiomers (d- and l-Norgestrel)
The metabolism of norgestrel is highly stereoselective, with the d- and l-enantiomers serving as substrates for different metabolic pathways, leading to distinct product profiles. The biologically active enantiomer is l-norgestrel (levonorgestrel), while d-norgestrel is inactive.
d-Norgestrel is primarily metabolized through A-ring reduction, with This compound being its major urinary metabolite. preprints.org This indicates a preference for reductive pathways for the d-enantiomer.
In contrast, l-norgestrel is predominantly metabolized via hydroxylation. The main hydroxylated metabolites of l-norgestrel are 16beta-hydroxynorgestrel and, to a lesser extent, 16alpha-hydroxynorgestrel . preprints.org This stereoselective hydroxylation is a key feature of l-norgestrel's biotransformation.
The following table outlines the major metabolic pathways for the enantiomers of norgestrel.
| Enantiomer | Primary Metabolic Pathway | Major Metabolite(s) |
|---|---|---|
| d-Norgestrel | A-ring reduction | This compound |
| l-Norgestrel | Hydroxylation | 16beta-hydroxynorgestrel, 16alpha-hydroxynorgestrel |
Kinetic Analysis of Metabolite Formation and Degradation in Model Systems
Kinetic studies in model systems, such as human liver microsomes, are crucial for understanding the rate of formation and degradation of norgestrel metabolites. The metabolism of norgestrel has been shown to follow first-order kinetics.
In in vitro studies using rabbit liver tissue, d-norgestrel was metabolized at a slightly lower rate than norethisterone, with the primary reaction product being the tetrahydrosteroid. nih.gov The metabolism of l-norgestrel was found to be more rapid than that of d-norgestrel, which is attributed to the more ready conversion of l-norgestrel to its ring-A reduced metabolites. preprints.org
The degradation kinetics of levonorgestrel (B1675169) have been investigated, and the process is influenced by factors such as temperature and the presence of other substances. For example, the thermal decomposition of levonorgestrel has been studied, and the presence of excipients can have a stabilizing effect on its degradation.
Future Research Directions and Methodological Advancements
Elucidation of Novel Enzymatic Pathways for 3alpha,5beta-Tetrahydronorgestrel Formation
The formation of this compound from norgestrel (B7790687) is a critical metabolic transformation. While 3-ketosteroid reductase activity has been identified in tissues like the human endometrium and myometrium, leading to the production of this compound, the specific enzymes and the full breadth of pathways involved are not completely understood. oup.comnih.gov In vitro studies have shown that the human endometrium and myometrium metabolize norgestrel into 13β-ethyl,17α-ethynyl-5β-oestrane,3α,17β-diol (this compound) and its 3β isomer. oup.comnih.gov The cytosol fraction of these tissues demonstrated the highest conversion rate, with 3alpha-hydroxy-5βH-tetrahydronorgestrel being the primary metabolite. nih.gov
Future research will likely focus on identifying the specific isoforms of 3-ketosteroid reductases and other potential enzymes, such as those from the cytochrome P450 superfamily (e.g., CYP3A4, which is involved in the metabolism of the parent compound levonorgestrel), that may contribute to the formation of this metabolite. drugbank.comtga.gov.au Understanding these enzymatic pathways is crucial for comprehending the tissue-specific regulation and potential variability in norgestrel metabolism among individuals.
High-Throughput Screening for Undiscovered Molecular Targets (in vitro)
Identifying the molecular targets of this compound is essential to unravel its biological functions. High-throughput screening (HTS) offers a powerful approach to rapidly assess the interaction of this metabolite with a vast array of proteins and cellular systems. nih.govsci-hub.se This technique can accelerate the discovery of novel receptors, enzymes, or other cellular components that bind to or are modulated by this compound. nih.gov
While the parent compound, levonorgestrel (B1675169), is known to interact with progesterone (B1679170) and androgen receptors, its A-ring reduced metabolites, including the 3alpha,5alpha-tetrahydro derivative, have shown abolished binding activity to these receptors in some studies. nih.govhmdb.ca This suggests that this compound may have distinct molecular targets. HTS assays can be designed as either biochemical assays, which test for direct binding to purified proteins, or cell-based assays, which measure cellular responses such as changes in gene expression or signaling pathways. sci-hub.semdpi.com For instance, a reporter gene assay using cells cotransfected with a progesterone receptor expression vector has been used to evaluate the progestational and antiprogestational effects of levonorgestrel and its metabolites. nih.gov Such in vitro molecular assays can be adapted for high-throughput screening to efficiently evaluate the activity of this compound at a wide range of potential targets. nih.gov
Table 1: Potential High-Throughput Screening Approaches for this compound
| Screening Approach | Description | Potential Insights |
| Biochemical Assays | ||
| Fluorescence Polarization | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a target protein. | Identifies direct binding interactions with purified receptors or enzymes. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as molecules bind, providing real-time kinetics of interaction. | Quantifies binding affinity and kinetics to potential protein targets. |
| Cell-Based Assays | ||
| Reporter Gene Assays | Uses a reporter gene (e.g., luciferase) linked to a specific response element to measure the activation or inhibition of a signaling pathway. | Determines if the compound acts as an agonist or antagonist at specific nuclear receptors. |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Reveals phenotypic changes in cells, such as alterations in morphology or protein localization, in response to the compound. |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Imaging
The accurate detection and quantification of this compound in biological samples are paramount for understanding its pharmacokinetics and tissue distribution. Given its expected low concentrations, the development of advanced analytical techniques with high sensitivity and specificity is crucial.
Mass spectrometry (MS) coupled with chromatographic separation methods like gas chromatography (GC-MS) and liquid chromatography (LC-MS) is considered the gold standard for steroid analysis. portlandpress.commdpi.com Techniques such as tandem mass spectrometry (MS/MS) enhance selectivity and sensitivity, enabling the detection of trace levels of steroid metabolites. researchgate.netrsc.org For instance, a GC-MS/MS method has been developed for the sensitive detection of a wide range of doping agents, including endogenous steroids. mdpi.com Furthermore, online solid-phase microextraction (SPME) coupled with LC-MS/MS offers an automated and sensitive method for analyzing steroid hormones in complex biological matrices like saliva, with limits of detection in the picogram per milliliter range. mdpi.com
A particularly promising area for future research is mass spectrometry imaging (MSI). nih.govacs.orgnih.gov This technique allows for the spatial mapping of molecules within tissue sections, providing invaluable information on the localized distribution of steroids and their metabolites. nih.govacs.orgnih.gov By combining MSI with on-tissue derivatization, researchers can enhance the detection and differentiation of steroid isomers, which is critical for understanding their specific functions in different tissue microenvironments. acs.org
Table 2: Advanced Analytical Techniques for this compound Analysis
| Technique | Principle | Application for this compound |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns. | Provides highly sensitive and specific quantification in biological fluids like plasma and urine. nih.gov |
| GC-MS/MS | Separates volatile compounds by gas chromatography before mass analysis. Derivatization is often required for steroids. | Offers high chromatographic resolution for separating closely related steroid isomers. mdpi.com |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules directly in tissue sections by acquiring mass spectra at discrete locations. | Visualizes the localization of this compound within specific cells and regions of target tissues. nih.govacs.orgnih.gov |
Computational Modeling of Receptor-Ligand Interactions and Metabolic Transformations
Computational modeling provides powerful in silico tools to investigate the interactions of this compound with potential protein targets and to predict its metabolic fate. nih.gov Molecular docking, a key computational technique, can simulate the binding of a ligand to the active site of a receptor, predicting the preferred binding orientation and affinity. mdpi.com This approach can be used to screen virtual libraries of proteins to identify potential binding partners for this compound.
Molecular dynamics (MD) simulations can further refine these models by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced upon binding. nih.govplos.orgbiorxiv.org For example, MD simulations have been used to understand the binding mode of progesterone to its receptor and to explore the flexibility of the receptor's ligand-binding domain. nih.govplos.org Similar approaches can be applied to model the interaction of this compound with various receptors, helping to explain its biological activity or lack thereof at known steroid receptors. oup.comnih.gov
Furthermore, computational models can be developed to predict the metabolic transformations of norgestrel, helping to identify the enzymes most likely involved in the formation of this compound and other metabolites. plos.org
Exploration of Stereoselective Synthetic Pathways for Rare Isomers
The precise stereochemistry of this compound is crucial for its biological activity. The development of stereoselective synthetic pathways is essential for producing pure isomers for pharmacological testing and for creating analytical standards. u-szeged.hunih.gov This is particularly important for rare isomers that may be formed in small quantities but could have significant biological effects.
Recent advances in catalysis, including the use of transition metal catalysts and organocatalysts, have enabled the highly selective synthesis of complex molecules like steroids. nih.gov For example, stereoselective reduction methods have been successfully employed to synthesize the 3α- and 3β-hydroxy metabolites of other steroids. nih.gov Similar strategies can be adapted to synthesize the different stereoisomers of tetrahydronorgestrel. The synthesis of these isomers will allow for a detailed investigation of how the spatial arrangement of functional groups influences receptor binding and biological activity. nih.govthieme.de This knowledge is fundamental for a complete understanding of the structure-activity relationships of norgestrel metabolites.
Q & A
Basic Research Questions
Q. What are the key structural features of 3α,5β-Tetrahydronorgestrel, and how do they influence its metabolic stability in vitro?
- Methodological Answer : The compound’s stereochemistry (3α,5β configuration) and tetracyclic steroid backbone are critical for its metabolic interactions. Studies suggest that the 3α-hydroxy group enhances solubility, while the 5β-reduced structure reduces susceptibility to hepatic oxidation. To assess metabolic stability, use in vitro liver microsomal assays with LC-MS/MS quantification to track degradation products and identify phase I/II metabolic pathways .
Q. How can researchers synthesize 3α,5β-Tetrahydronorgestrel with high stereochemical purity?
- Methodological Answer : Multi-step synthesis involving catalytic hydrogenation of norgestrel derivatives under controlled pressure (e.g., 10–50 psi H₂) ensures selective reduction of the Δ⁴ double bond to yield the 5β-configuration. Chiral HPLC or NMR (e.g., NOESY) validates stereochemical purity, while recrystallization in ethanol/water improves yield .
Q. What analytical techniques are most reliable for characterizing 3α,5β-Tetrahydronorgestrel in complex biological matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC provides accurate mass and retention time matching. For structural confirmation, use ¹H/¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to resolve overlapping proton signals in the steroid nucleus .
Advanced Research Questions
Q. How do structural modifications to the 3α-hydroxy group affect the compound’s receptor binding affinity and functional activity?
- Methodological Answer : Replace the 3α-hydroxy group with alternative substituents (e.g., methyl, acetyl) via regioselective alkylation or acylation. Assess binding affinity using competitive radioligand assays (e.g., progesterone receptor binding) and functional activity via luciferase reporter gene assays in cell lines expressing target receptors .
Q. What experimental strategies resolve contradictions in reported metabolic pathways of 3α,5β-Tetrahydronorgestrel across species?
- Methodological Answer : Conduct cross-species comparative metabolism studies using hepatocytes from humans, rats, and dogs. Track species-specific metabolites via stable isotope labeling (e.g., ²H or ¹³C) and correlate findings with enzyme expression profiles (CYP3A4, UGT1A1) using qRT-PCR or proteomics .
Q. How can researchers validate the specificity of antibodies used in immunoassays for 3α,5β-Tetrahydronorgestrel quantification?
- Methodological Answer : Perform cross-reactivity testing against structurally similar steroids (e.g., 3β,5α-THN, norgestrel) using competitive ELISAs. Confirm specificity via LC-MS/MS correlation in spiked plasma/serum samples and assess recovery rates at low concentrations (1–10 ng/mL) .
Q. What computational models predict the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 3α,5β-Tetrahydronorgestrel in preclinical studies?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays), plasma protein binding (ultrafiltration), and tissue distribution data. Validate predictions against in vivo rodent PK profiles and adjust for species scaling factors .
Data Interpretation & Experimental Design
Q. How should researchers design dose-response studies to account for nonlinear pharmacokinetics of 3α,5β-Tetrahydronorgestrel?
- Methodological Answer : Use staggered dosing regimens (e.g., 0.1–10 mg/kg) in animal models, with frequent blood sampling (0–48 hr) to capture absorption and elimination phases. Apply non-compartmental analysis (NCA) for AUC and Cmax calculations, and test for saturation of metabolic enzymes via Michaelis-Menten kinetics .
Q. What statistical approaches are optimal for analyzing contradictory data on the compound’s enzyme induction/inhibition effects?
- Methodological Answer : Employ Bayesian hierarchical models to integrate heterogeneous datasets (e.g., CYP450 inhibition IC₅₀ values from multiple labs). Use sensitivity analysis to identify outliers and meta-regression to adjust for methodological variability (e.g., substrate concentration, incubation time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
